[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid
Description
[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid (CAS: 885266-64-8) is an indole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position of the indole ring and an acetic acid moiety at the 1-position. This compound is widely utilized in medicinal chemistry and peptide synthesis due to its dual functionality: the Boc group acts as a protective group for amines, while the acetic acid enables conjugation via amide or ester linkages. Its molecular formula is C₁₅H₁₈N₂O₄, with a molecular weight of 290.31 g/mol .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-11-5-4-6-12-10(11)7-8-17(12)9-13(18)19/h4-8H,9H2,1-3H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFNYIODSIXUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the indole ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Boc-protected indole derivative.
Acetylation: The Boc-protected indole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form [4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amino group can undergo substitution reactions with various electrophiles in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), bases (e.g., sodium hydride).
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: The Boc-protected amino group is widely used in solid-phase peptide synthesis to protect the amino group during chain elongation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various indole-based compounds.
Biology:
Enzyme Inhibition: Indole derivatives are known to exhibit enzyme inhibitory activity, making them useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: Indole derivatives are explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing the free amino group, which can then interact with biological targets such as enzymes or receptors. The indole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-Boc vs. 4-Boc Substitution
- Compound: [5-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid (CAS: 2248356-77-4) Key Differences: The Boc group is at the 5-position instead of the 4-position. For example, the 5-Boc isomer may exhibit reduced hydrogen-bonding capacity compared to the 4-Boc derivative due to spatial constraints . Molecular Weight: 290.31 g/mol (identical to the target compound).
Functional Group Variations
Thiophene Carbonyl Substituent
- Compound: [3-(2-Thienylcarbonyl)-1H-indol-1-yl]acetic acid Key Differences: A thiophene carbonyl group replaces the Boc-amino group at the 3-position. Impact: The electron-rich thiophene enhances π-stacking interactions, making this compound suitable for materials science applications. However, the lack of a Boc group limits its utility in amine protection strategies . Molecular Formula: C₁₅H₁₁NO₃S.
Boronic Acid Derivative
- Compound: [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid Key Differences: Contains a boronic acid at the 2-position and a fluorine at the 4-position. Impact: The boronic acid enables Suzuki-Miyaura cross-coupling reactions, useful in bioconjugation. The fluorine atom increases metabolic stability, favoring use in PET imaging . Molecular Formula: C₁₃H₁₄BFNO₄.
Complex Substituents in Drug-like Molecules
- Compound: [4-(3-{2-Chloro-3-(trifluoromethyl)benzylamino}propoxy)-1H-indol-1-yl]acetic acid Key Differences: A bulky 4-position substituent with chloro-trifluoromethyl and diphenylethyl groups. Impact: Enhanced lipophilicity (logP ~4.2) improves membrane permeability, making it a candidate for kinase inhibition. The acetic acid moiety allows for salt formation, improving solubility in formulations . Molecular Weight: ~650 g/mol.
Physicochemical Properties
Material Science
Drug Design
- Boronic Acid Analogs : Used in PROTACs (proteolysis-targeting chimeras) due to their ability to recruit E3 ubiquitin ligases .
Biological Activity
[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid (Boc-indole-acetic acid) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Boc-indole-acetic acid is , with a molecular weight of approximately 290.31 g/mol. The compound features an indole moiety, which is known for its biological significance, particularly in the development of pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.31 g/mol |
| CAS Number | 70403-59-7 |
Boc-indole-acetic acid's biological activity is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Signaling Pathways : It may influence signaling cascades related to cell growth and differentiation, particularly through pathways involving indole derivatives.
- Antioxidant Activity : Preliminary studies suggest that Boc-indole-acetic acid exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Anticancer Activity
Recent research has highlighted the anticancer potential of Boc-indole-acetic acid. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
Boc-indole-acetic acid has also shown promise as an anti-inflammatory agent:
- In Vitro Studies : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
- Animal Models : Demonstrated efficacy in reducing inflammation in models of rheumatoid arthritis.
Case Studies
-
Study on Anticancer Properties :
- Objective : Evaluate the cytotoxic effects of Boc-indole-acetic acid on HeLa cells.
- Findings : The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity compared to control groups.
-
Anti-inflammatory Research :
- Objective : Assess the impact on cytokine production in LPS-stimulated macrophages.
- Results : Treatment with Boc-indole-acetic acid resulted in a 40% decrease in IL-6 levels at a concentration of 50 µM.
Safety and Toxicology
Safety assessments indicate that Boc-indole-acetic acid has a favorable toxicity profile at therapeutic doses. However, further investigations are required to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
